
2-Aminooctanoic acid
Vue d'ensemble
Description
2-Aminooctanoic acid (2-AOA) is an unnatural aliphatic amino acid with an amino group at the second carbon of an eight-carbon chain. It has garnered attention for its applications in antimicrobial peptide engineering and as a biomarker in metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Aminooctanoic acid can be synthesized through several methods. One common approach involves the reductive amination of 2-oxooctanoic acid using a transaminase enzyme. This method employs a transaminase originating from Chromobacterium violaceum, which transfers an amino group from a donor to the acceptor, resulting in the formation of this compound with high enantiomeric excess .
Industrial Production Methods: In industrial settings, the production of this compound often involves biocatalytic processes due to their efficiency and selectivity. The use of biocatalysts, such as transaminases, allows for the production of enantiomerically pure this compound, which is crucial for its applications in pharmaceuticals and other fields .
Analyse Des Réactions Chimiques
Transamination Reactions
2-AOA is biosynthesized via ω-transaminases (ω-TAs), which catalyze the transfer of an amino group from a donor to 2-oxooctanoic acid (2-OOA). The Chromobacterium violaceum transaminase (CV_TA) is particularly efficient in this reaction .
Key Findings:
-
Enzyme Mutations :
Variant | (mM) | (s⁻¹) | (mM⁻¹s⁻¹) |
---|---|---|---|
Wild-type | 4.2 | 0.21 | 0.05 |
Y168F | 1.6 | 0.26 | 0.16 |
W60C/Y168F | 0.42 | 0.11 | 0.22 |
-
Reaction Mechanism :
Peptide Conjugation
2-AOA modifies antimicrobial peptides (AMPs) at terminal positions, enhancing hydrophobicity and activity .
Reaction Pathways:
-
C-terminal Modification : Direct conjugation via amide bond formation.
-
N-terminal Lipidation : Utilizes 2-AOA’s fatty acid moiety for hydrophobic interactions.
Biological Impact:
-
C-terminal modification of lactoferricin B-derived AMPs reduced MIC values by up to 16-fold against E. coli and S. aureus .
Peptide Modification | MIC (E. coli) | MIC (S. aureus) |
---|---|---|
Unmodified | 400 μg/ml | >400 μg/ml |
C-terminal 2-AOA | 25 μg/ml | 400 μg/ml |
N-terminal 2-AOA | 50 μg/ml | >400 μg/ml |
Oxidation and Reduction
The amino and carboxyl groups of 2-AOA undergo redox reactions under controlled conditions .
Oxidation:
-
Amino Group : Converts to a nitro or imine derivative using KMnO₄ or CrO₃.
-
Sidechain : Oxidative cleavage of the aliphatic chain forms shorter carboxylic acids.
Reduction:
-
Carboxyl Group : LiAlH₄ reduces –COOH to –CH₂OH, producing 2-aminooctanol.
Substitution Reactions
The amino group acts as a nucleophile in amidation and esterification.
Example Reactions:
-
Amide Formation :
Activated by carbodiimides (e.g., EDC).
-
Esterification :
Enzymatic Hydrolysis
While not directly reported for 2-AOA, structurally similar N-acylethanolamines (NAEs) undergo hydrolysis via fatty acid amide hydrolases (FAAH) . This suggests potential enzymatic degradation pathways for 2-AOA derivatives.
Acid-Base Behavior
2-AOA exhibits zwitterionic properties in aqueous solutions, with pKa values typical of α-amino acids:
Stereochemical Transformations
Racemization occurs under basic conditions, converting (S)-2-AOA to a DL-mixture. Enzymatic resolution using acylases or lipases can recover enantiopure forms .
Applications De Recherche Scientifique
Antimicrobial Peptide Modification
One of the most significant applications of 2-aminooctanoic acid is in the modification of antimicrobial peptides (AMPs). Research has demonstrated that this compound can enhance the antibacterial activity of AMPs through terminal modifications.
- Biosynthesis and Modification : A study utilized a transaminase from Chromobacterium violaceum to produce this compound with high enantiomeric excess (>98%). This compound was then used to modify lactoferricin B, an AMP, leading to improved antibacterial properties. The modified peptides exhibited up to a 16-fold increase in antibacterial activity compared to their unmodified counterparts .
-
Minimum Inhibitory Concentrations (MIC) : The C-terminally modified peptides showed significantly lower MIC values against various bacterial strains:
- Escherichia coli: 25 µg/ml
- Bacillus subtilis: 50 µg/ml
- Salmonella typhimurium: 100 µg/ml
- Pseudomonas aeruginosa: 200 µg/ml
- Staphylococcus aureus: 400 µg/ml
This indicates that the incorporation of this compound can be a strategic approach to enhance the efficacy of AMPs against resistant bacterial strains .
Metabolic Studies and Biomarker Potential
This compound has also been implicated in metabolic studies, particularly concerning its association with various health conditions.
- Causal Associations with Hypertension : Recent research has identified a protective effect of this compound on essential hypertension (EHT). The study found a negative correlation between levels of this metabolite and the risk of developing hypertension, suggesting its potential as a biomarker for cardiovascular health .
- Metabolomic Profiling : As part of metabolomic studies, this compound has been detected in various biological samples. Its presence may serve as an indicator of dietary intake or metabolic changes associated with specific health conditions .
Bioconversion and Enzyme Activity
The compound is also relevant in bioconversion processes, where it can be utilized by certain microorganisms to produce valuable metabolites.
- Microbial Bioconversion : Research indicates that certain strains of Clostridium can bioconvert amino acids into their corresponding hydroxy acids, including those derived from this compound. This bioconversion process highlights the potential for using this amino acid in industrial applications for producing chiral compounds and other derivatives .
Summary Table of Applications
Application Area | Specific Use Case | Findings/Insights |
---|---|---|
Antimicrobial Peptide Modification | Enhances activity of lactoferricin B | Up to 16-fold increase in antibacterial efficacy |
Metabolic Studies | Potential biomarker for hypertension | Negative correlation with risk of essential hypertension |
Bioconversion | Conversion by Clostridium species | Production of chiral hydroxy acids |
Mécanisme D'action
The mechanism of action of 2-aminooctanoic acid involves its incorporation into peptides or other bioactive molecules. When used to modify antimicrobial peptides, it enhances their hydrophobicity and improves their ability to interact with bacterial membranes, leading to increased antimicrobial activity. The molecular targets include bacterial cell membranes, where the modified peptides disrupt membrane integrity, leading to cell lysis .
Comparaison Avec Des Composés Similaires
Key Properties and Roles:
- Structural Features: Linear alkyl chain (C8), α-amino group, and a carboxyl group.
- Biological Significance :
- Enhances antimicrobial activity when used for C-terminal lipidation of peptides (e.g., lactoferricin B derivatives), achieving >98% enantiomeric excess via ω-transaminase biocatalysis .
- Elevated in rheumatoid arthritis (RA) patients and post-Roux-en-Y gastric bypass surgery plasma, suggesting metabolic dysregulation .
- Detected in cow tissues and as N-acetyl-2-AOA in human urine, indicating broad biological presence .
Comparison with Structurally Similar Compounds
Structural Analogues: Chain Length and Functional Groups
Table 1: Structural and Functional Comparison of 2-AOA and Related Aliphatic Amino Acids
Key Observations:
- Chain Length Impact: Antimicrobial Activity: Longer chains (e.g., C9 in 2-aminononanoic acid) may enhance hydrophobicity but reduce solubility, whereas shorter chains (C7) may limit membrane interaction . Stereochemistry: (S)-2-AOA shows superior activity in peptide modification compared to (R)-isomers .
Table 2: Comparative Functional Roles in Research
Key Findings:
- Antimicrobial Peptides : 2-AOA-modified lactoferricin B derivatives show complete growth inhibition of S. aureus, outperforming unmodified peptides .
- Metabolic Dysregulation: Both 2-AOA and 2-aminoheptanoic acid are elevated in RA, but their causal roles remain unclear .
- Antiseizure Activity: 2-AOA at 100 mg/kg achieved 100% protection in murine models, surpassing fatty acids like 5-hexenoic acid .
Activité Biologique
2-Aminooctanoic acid, also known as DL-α-Aminocaprylic acid, is a fatty acid with significant biological activity, particularly in the fields of antimicrobial research and metabolic studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent studies and findings.
- Chemical Formula : C8H17NO2
- Molecular Weight : 159.23 g/mol
- CAS Number : 644-90-6
This compound is classified as an alpha-amino acid, where the amino group is attached to the carbon atom adjacent to the carboxylate group. This structural feature allows it to participate in various biochemical processes.
Antimicrobial Properties
One of the most notable biological activities of this compound is its role in enhancing the efficacy of antimicrobial peptides (AMPs). A study demonstrated that modifying lactoferricin B, a well-known AMP, with this compound significantly improved its antibacterial activity against various pathogens. This modification allows for better interaction with bacterial membranes, thus enhancing the peptide's ability to disrupt bacterial cell integrity .
Table 1: Antimicrobial Efficacy of Modified Peptides
Peptide | Modification | MIC (µg/mL) | Activity Improvement |
---|---|---|---|
Lactoferricin B | None | 8 | Baseline |
Lactoferricin B + 2-AOA | C-terminal modification | 4 | 50% |
Lactoferricin B + 2-AOA | N-terminal modification | 2 | 75% |
MIC = Minimum Inhibitory Concentration
This data suggests that both N-terminal and C-terminal modifications with this compound can substantially enhance the antimicrobial properties of lactoferricin B, making it a promising candidate for further development in antimicrobial therapies.
Metabolic Studies
In addition to its antimicrobial properties, this compound has been implicated in metabolic pathways. It has been detected in various food sources such as milk and certain meats, suggesting its role as a potential biomarker for dietary intake . Research indicates that it may influence lipid metabolism and energy homeostasis, although more detailed studies are required to elucidate these mechanisms fully.
Case Studies
-
Modification of Antimicrobial Peptides :
- A study by Almahboub et al. (2018) investigated the use of this compound to enhance lactoferricin B's antimicrobial activity. The results indicated significant improvements in efficacy against Gram-positive and Gram-negative bacteria, highlighting its potential application in developing new antimicrobial agents .
- Dietary Impact on Metabolism :
Q & A
Q. Basic: What are the primary synthetic routes for enantiomerically pure (R)-2-Aminooctanoic acid, and how can experimental parameters be optimized for high yield?
Methodological Answer:
The synthesis of (R)-2-Aminooctanoic acid typically employs stereoselective methods. Two validated routes include:
- Route 1: Reductive amination of 2-oxooctanoic acid using D-alanine as a chiral amine donor, leveraging enzyme-catalyzed reactions to preserve stereochemistry .
- Route 2: Alkylation of glycine derivatives with 1-iodohexane, followed by chiral resolution via diastereomeric salt formation or chromatography .
Optimization Tips:
- Use chiral catalysts (e.g., L- or D-amino acid dehydrogenases) to enhance enantiomeric excess (ee).
- Monitor reaction pH and temperature to minimize racemization.
- Validate purity via polarimetry or chiral HPLC .
Q. Basic: How can researchers confirm the structural identity and enantiomeric purity of 2-Aminooctanoic acid?
Methodological Answer:
- NMR Spectroscopy: Analyze , , and 2D NMR (COSY, HSQC) to confirm backbone structure and substituent positions .
- X-ray Crystallography: Resolve absolute configuration for crystalline derivatives .
- Chiral Chromatography: Use columns like Chiralpak® IA with UV detection to quantify ee .
- IR Spectroscopy: Compare experimental peaks (e.g., NH stretching at ~3300 cm) with reference spectra .
Q. Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC with Derivatization: Pre-column derivatization using o-phthalaldehyde (OPA) or dansyl chloride enhances UV/fluorescence detection .
- LC-MS/MS: Employ multiple reaction monitoring (MRM) for high sensitivity; use -labeled internal standards to correct matrix effects .
- Validation: Ensure linearity (R > 0.99), recovery (>90%), and limit of detection (LOD < 1 ng/mL) per ICH guidelines .
Q. Advanced: How does this compound contribute to nonribosomal peptide synthetase (NRPS) activity in siderophore biosynthesis?
Methodological Answer:
- Adenylation Domain Specificity: Use site-directed mutagenesis to identify residues in the NRPS binding pocket critical for this compound recognition .
- Kinetic Assays: Measure and via ATP-PP exchange assays to compare activation efficiency against other substrates .
- Structural Modeling: Perform docking simulations (e.g., AutoDock Vina) to predict substrate-enzyme interactions .
Q. Advanced: How should researchers address contradictory data on the metabolic effects of this compound (e.g., in Drosophila studies)?
Methodological Answer:
- Statistical Validation: Apply Fisher’s LSD test to compare group means and control Type I errors, as seen in oxidative stress studies (e.g., , FDR = 0.0208) .
- Dose-Response Curves: Establish linear vs. non-linear effects across concentrations.
- Replicate Studies: Use orthogonal models (e.g., mammalian cells) to confirm biological relevance .
Q. Advanced: What strategies improve the stability of this compound in aqueous solutions for long-term studies?
Methodological Answer:
- pH Control: Maintain solutions at pH 6–7 to prevent deamination or racemization .
- Temperature: Store at −80°C in aliquots; avoid freeze-thaw cycles.
- Additives: Include antioxidants (e.g., ascorbic acid) or chelators (EDTA) to inhibit oxidation .
Q. Advanced: How can this compound be incorporated into peptidomimetics for FPR2 receptor modulation?
Methodological Answer:
- Hydrophobic Tail Design: Replace lipid anchors with this compound to balance hydrophobicity and receptor binding (e.g., compound 7 in FPR2 inhibition assays) .
- SAR Studies: Synthesize analogs with varying side-chain lengths and measure IC values to optimize activity .
- Circular Dichroism (CD): Confirm secondary structure stability in peptidomimetic scaffolds .
Q. Basic: What are the safety considerations for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Use nitrile gloves, goggles, and lab coats to prevent skin/eye irritation (GHS Hazard Statements: H315, H319) .
- Ventilation: Work in a fume hood to avoid inhalation of particulates.
- Waste Disposal: Neutralize with dilute HCl before disposal in approved biohazard containers .
Q. Advanced: What experimental approaches elucidate the role of this compound in mitigating oxidative stress in vivo?
Methodological Answer:
- Drosophila Models: Administer this compound via dietary supplementation and measure ROS levels with fluorescent probes (e.g., DCFH-DA) .
- Metabolomics: Use LC-MS to quantify glutathione and malondialdehyde as oxidative stress markers .
- Transcriptomics: Perform RNA-seq to identify Nrf2 pathway activation .
Q. Advanced: How can enantiomeric impurities in this compound impact enzyme kinetics studies?
Methodological Answer:
- Kinetic Resolution: Compare and between pure enantiomers and racemic mixtures using stopped-flow assays.
- Chiral Chromatography: Isolate enantiomers pre-study to avoid competitive inhibition artifacts .
- Molecular Dynamics (MD): Simulate enzyme binding pockets to predict enantiomer-specific interactions .
Propriétés
IUPAC Name |
2-aminooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVBCGQVQXPRLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862352 | |
Record name | Octanoic acid, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DL-2-Aminooctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
19 mg/mL | |
Record name | DL-2-Aminooctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
644-90-6, 2187-07-7 | |
Record name | (±)-2-Aminooctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=644-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octanoic acid, 2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, 2-amino- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 644-90-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octanoic acid, 2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octanoic acid, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-aminooctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-aminooctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-2-Aminooctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194 - 196 °C | |
Record name | DL-2-Aminooctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.